molecular formula C20H19N3O4 B11292199 N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11292199
M. Wt: 365.4 g/mol
InChI Key: VGJRKCWTIRNRGB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent selection, temperature control, and purification steps are critical to achieving high purity in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial activities. Researchers are investigating its ability to interact with biological targets, such as proteins and nucleic acids, to develop new drugs.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, stabilizing the complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(4-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxamide
  • N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Compared to similar compounds, N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific substitution pattern on the tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-13-6-4-5-7-17(13)22-18(24)16-12-21-20(26)23(19(16)25)14-8-10-15(27-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

VGJRKCWTIRNRGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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